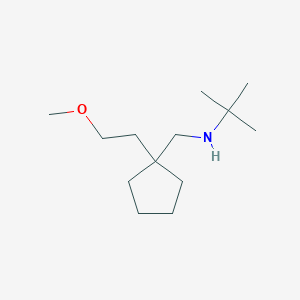
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentyl ring substituted with a 2-methoxyethyl group and a 2-methylpropan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The starting material, cyclopentyl bromide, undergoes a nucleophilic substitution reaction with 2-methoxyethylamine to form the intermediate n-(2-methoxyethyl)cyclopentylamine.
Alkylation: The intermediate is then subjected to alkylation using 2-bromo-2-methylpropane under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-1-{[1-(2-methoxyethyl)cyclopentyl]methyl}-3-{[1-(2-methoxyethyl)-2-pyrrolidinyl]methyl}guanidine hydroiodide
- Cyclopentylamine derivatives
Uniqueness
n-((1-(2-Methoxyethyl)cyclopentyl)methyl)-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of both a cyclopentyl ring and a 2-methoxyethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H27NO/c1-12(2,3)14-11-13(9-10-15-4)7-5-6-8-13/h14H,5-11H2,1-4H3 |
Clave InChI |
UHOHJIYWECGQNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1(CCCC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



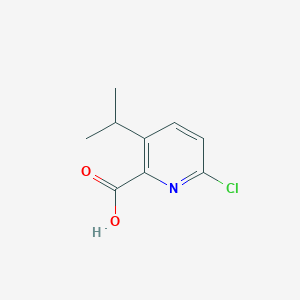

![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)

![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
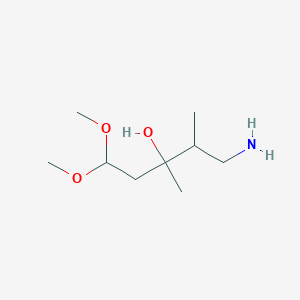
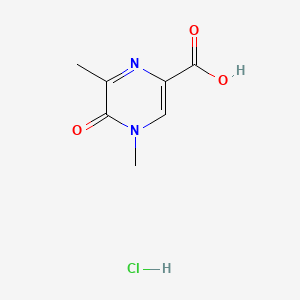
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
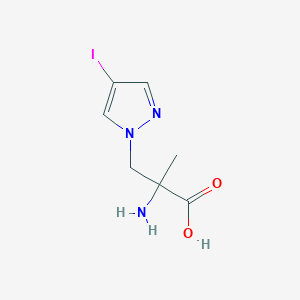
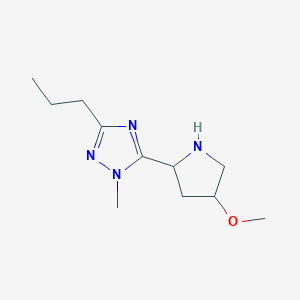
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)

![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
